molecular formula C9H11FO B3053033 1-(3-Fluoro-4-methylphenyl)ethanol CAS No. 503824-88-2

1-(3-Fluoro-4-methylphenyl)ethanol

Cat. No.: B3053033
CAS No.: 503824-88-2
M. Wt: 154.18 g/mol
InChI Key: FHLXVZWMYWRBTO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. It features a hydroxyl (-OH) group attached to a chiral carbon, adjacent to a 3-fluoro-4-methyl-substituted benzene ring.

The compound’s fluorine atom and methyl group at the 3- and 4-positions, respectively, modulate electronic effects (e.g., electron-withdrawing fluorine) and steric bulk, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. For instance, derivatives of fluorophenyl ethanol are precursors to kinase inhibitors (e.g., LIMKi-1) and triazole-based therapeutics .

Properties

CAS No.

503824-88-2

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3

InChI Key

FHLXVZWMYWRBTO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Functional Group Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(3-Fluoro-4-methylphenyl)ethanol -OH 3-F, 4-CH₃ C₉H₁₁FO 154.19* Pharmaceutical intermediates
1-(3-Fluoro-4-methylphenyl)ethane-1-thiol -SH 3-F, 4-CH₃ C₉H₁₁FS 170.25 Thiol reactivity, potential in metal coordination
1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone -COCH₃ 3-F, 4-CH₃ (biphenyl system) C₁₅H₁₃FO 228.26 Photostability studies, polymer additives
1-(2-Fluoro-4-methoxyphenyl)ethanol -OH 2-F, 4-OCH₃ C₉H₁₁FO₂ 170.18 Enhanced solubility due to methoxy group
1-(3-Fluoro-4-methylphenyl)ethanone -COCH₃ 3-F, 4-CH₃ C₉H₉FO 152.17 Ketone-based synthesis, flavorants

*Calculated based on analogous structures.

Key Observations :

Functional Group Influence: The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to its thiol or ketone analogs . The thiol derivative (C₉H₁₁FS) exhibits higher molecular weight and reactivity in radical or metal-catalyzed reactions due to the -SH group .

Biphenyl systems (e.g., 1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone) introduce extended conjugation, altering UV absorption profiles and thermal stability .

Polarity and Solubility :

  • This compound: Higher water solubility (logP ~1.8) compared to its ethanone analog (logP ~2.5) due to hydroxyl polarity.
  • 1-(2-Fluoro-4-methoxyphenyl)ethanol: Methoxy group further increases solubility (logP ~1.5*) but may reduce membrane permeability .

Thermal Stability :

  • Biphenyl ethanones (e.g., 1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone) exhibit higher melting points (~150–160°C) due to extended π-conjugation and crystal packing .

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